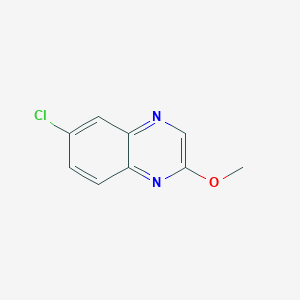

6-Chloro-2-methoxyquinoxaline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

104152-39-8 |

|---|---|

Fórmula molecular |

C9H7ClN2O |

Peso molecular |

194.62 g/mol |

Nombre IUPAC |

6-chloro-2-methoxyquinoxaline |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,1H3 |

Clave InChI |

DSZWPJSGTPEFJI-UHFFFAOYSA-N |

SMILES canónico |

COC1=CN=C2C=C(C=CC2=N1)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 6 Chloro 2 Methoxyquinoxaline and Its Derivatives

Established Synthetic Pathways for Quinoxalines in Academic Synthesis

The synthesis of the quinoxaline (B1680401) scaffold is a well-established area of organic chemistry, with several reliable methods developed over the years. These methods are broadly categorized into condensation reactions, cyclization approaches, and palladium-catalyzed routes.

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely used method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org This reaction, first reported in 1884, forms the foundational basis for many quinoxaline syntheses. encyclopedia.pub The versatility of this method allows for the preparation of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. encyclopedia.pubsapub.org

Various catalysts and reaction conditions have been employed to improve the efficiency and yield of this condensation. For instance, niobium pentachloride (NbCl5) has been utilized as a catalyst to achieve excellent yields at room temperature in short reaction times. researchgate.net Other approaches have focused on green chemistry principles, using environmentally friendly catalysts and solvents. encyclopedia.pub Microwave irradiation has also been successfully applied to this condensation reaction, often leading to shorter reaction times and high yields without the need for a solvent. tandfonline.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-phenylenediamine, 1,2-dicarbonyl | Glycerol (B35011), water, 90°C | Quinoxaline derivative | 85-91% | encyclopedia.pub |

| o-phenylenediamine, benzil (B1666583) | Bentonite K-10, ethanol (B145695), RT | 2,3-Diphenylquinoxaline | 95% | encyclopedia.pub |

| o-phenylenediamine, benzil | TiO2-Pr-SO3H, RT | 2,3-Diphenylquinoxaline | 95% | encyclopedia.pub |

| Acylions, o-phenylenediamine | Microwave irradiation | 2,3-disubstituted quinoxalines | 20-94% | tandfonline.com |

Cyclization Approaches to the Quinoxaline Core

Beyond the direct condensation of diamines and dicarbonyls, several cyclization strategies have been developed to construct the quinoxaline ring system. One such method involves the oxidative cyclization of α-halo ketones with o-phenylenediamine. rsc.org This approach provides a catalyst-free route to quinoxaline derivatives in moderate to high yields. rsc.org

Another strategy involves the reductive cyclization of appropriately substituted nitroanilines. For example, 6-chloro-1H-quinoxalin-2-one can be prepared from 5-chloro-2-nitro-phenylamine through a series of reactions including acylation and subsequent reductive cyclization. sapub.org Similarly, reductive cyclization of glycine (B1666218) derivatives of nitroanilines can afford quinoxalinones. sapub.org

Electrochemical methods have also emerged as a green and sustainable approach for quinoxaline synthesis. thieme-connect.com This involves the intermolecular cyclization and dehydrogenation of ketones with o-phenylenediamines, offering moderate to excellent yields under mild conditions. thieme-connect.com

Palladium-Catalyzed Synthetic Routes for Quinoxaline Derivatives

Palladium catalysis has become a powerful tool in organic synthesis, and the construction of quinoxaline derivatives is no exception. rsc.orgrsc.orgjcsp.org.pk These methods often involve cross-coupling reactions to form key carbon-carbon or carbon-nitrogen bonds, leading to a diverse range of functionalized quinoxalines. rsc.orgjcsp.org.pk

One notable example is the Sonogashira cross-coupling reaction, which has been used to synthesize alkyne-substituted quinoxaline derivatives from 2-(4-bromophenyl)quinoxaline (B1269312) and various terminal alkynes. jcsp.org.pk Another approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines, providing a straightforward route to novel quinoxaline derivatives without the need for pre-functionalization of the starting materials. rsc.org

Furthermore, palladium-catalyzed intramolecular N-arylation has been developed as a highly efficient method for synthesizing quinoxalinone scaffolds. acs.org This microwave-assisted cyclization of bromoanilides tolerates a variety of functional groups and affords a diverse collection of bicyclic and polycyclic quinoxalinones in high yields. acs.org

Advanced Synthetic Strategies for 6-Chloro-2-methoxyquinoxaline Structural Modification

While the synthesis of the basic quinoxaline core is well-established, modern drug discovery and materials science often require more complex, stereochemically defined, and functionally diverse quinoxaline derivatives. This section focuses on advanced synthetic strategies for achieving these goals.

Stereoselective Synthesis of Chiral Quinoxaline Analogs

The development of stereoselective methods for the synthesis of chiral quinoxaline analogs is of significant interest due to the often-observed stereoselectivity of biological receptors. acs.org Several approaches have been explored to introduce chirality into the quinoxaline framework.

One strategy involves the synthesis of chiral tetrahydroquinoxalines through the ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation. organic-chemistry.org This method provides a highly regio- and stereoselective route to both racemic and non-racemic tetrahydroquinoxalines. organic-chemistry.org

Another approach utilizes chiral phosphoric acids as catalysts for the asymmetric synthesis of novel chiral aziridinoquinoxaline scaffolds through parallel kinetic and kinetic resolutions under transfer hydrogenation conditions. chemrxiv.org This method has been successfully applied to a range of substrates, yielding highly enantioenriched diastereomers. chemrxiv.org

Furthermore, multicomponent 1,3-dipolar cycloaddition reactions have been employed for the stereoselective synthesis of new spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives. researchgate.net

Functional Group Interconversion Strategies on the Quinoxaline Nucleus

Functional group interconversion (FGI) on a pre-formed quinoxaline nucleus is a powerful strategy for generating a library of derivatives from a common intermediate. The presence of the chloro and methoxy (B1213986) groups on this compound provides handles for such modifications.

The chlorine atom can be substituted via nucleophilic aromatic substitution reactions. For example, 2,6-dichloroquinoxaline (B50164) can react with various nucleophiles, such as alcohols and amines, to afford 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in The reactivity of the quinoxaline 1,4-dioxide core is enhanced in nucleophilic substitution reactions, allowing for the modification of halogen atoms, alkoxy groups, or alkylthio groups at activated positions. mdpi.com

The methoxy group can potentially be cleaved to the corresponding quinoxalinone, which can then be further functionalized. For instance, 7-nitroquinoxalin-2-ol can be converted to the corresponding 2-chloro-7-nitroquinoxaline (B1364894) using phosphoryl chloride, which can then undergo nucleophilic substitution. scielo.br

These FGI strategies allow for the late-stage diversification of the quinoxaline scaffold, which is a highly valuable approach in the synthesis of complex molecules and in the exploration of structure-activity relationships.

Multi-Component Reactions for Diverse Quinoxaline Derivatives

Multi-component reactions (MCRs) represent an efficient strategy in synthetic chemistry, prized for their atom economy and ability to construct complex molecules in a single step. wits.ac.za This approach has been successfully applied to the synthesis of a diverse range of quinoxaline derivatives. wits.ac.zabeilstein-journals.orgthieme-connect.comthieme-connect.comiau.ir

One notable MCR involves the reaction of o-phenylenediamines, aldehydes, and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. thieme-connect.comthieme-connect.com This method provides a convenient, one-pot synthesis of 2-arylquinoxalines and is particularly useful for preparing quinoxalines with a heterocyclic ring at the 2-position, which are otherwise challenging to access. thieme-connect.com The reaction proceeds by the aniline-like amino group acting as an internal nucleophile, intercepting the TosMIC moiety that is interacting with an imine. thieme-connect.com

Another versatile MCR is the LANCA three-component reaction, which utilizes lithiated alkoxyallenes, nitriles, and carboxylic acids to produce highly substituted β-ketoenamides. beilstein-journals.org These intermediates can then be transformed into a variety of functionalized heterocyclic compounds, including quinoxalines. beilstein-journals.org

Researchers have also developed four-component reactions for the synthesis of functionalized quinoxaline derivatives. iau.ir One such method involves the reaction of o-aminoaniline, an acetylenic ester, and malonyl dichloride, using potassium carbonate as a base catalyst. iau.ir This approach offers a simple and convenient alternative to more complex, multi-step syntheses. iau.ir

The use of MCRs extends to the synthesis of fused heterocyclic systems containing the quinoxaline scaffold. For instance, a three-component reaction of isocyanides with electron-deficient alkynes can generate a zwitterionic adduct that reacts further with various substrates. wits.ac.za When benzimidazole (B57391) with deactivating groups is used in a reaction with acetone (B3395972) and an isocyanide, quinoxaline scaffolds can be formed without the need for a solvent or catalyst. wits.ac.za

Green Chemistry Approaches in Quinoxaline Synthesis Research

The principles of green chemistry, which focus on designing environmentally benign chemical processes, have been increasingly integrated into the synthesis of quinoxaline derivatives. ijirt.orgekb.egacademie-sciences.fr These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijirt.orgekb.eg

Key areas of focus in green quinoxaline synthesis include the use of environmentally friendly solvents, the development of reusable catalysts, and the application of alternative energy sources like microwave and ultrasonic irradiation. ijirt.orgekb.egacademie-sciences.fr The goal is to create sustainable synthetic routes that are both efficient and have a reduced environmental impact. ijirt.orgekb.eg

A significant advancement in green quinoxaline synthesis is the development of methods that operate under catalyst-free and solvent-free conditions. rsc.orgrsc.orgresearchgate.net These reactions are often facilitated by mechanical energy, such as grinding or homogenization, or by microwave irradiation. rsc.orgrsc.orgresearchgate.netmdpi.comtandfonline.com

One such method involves the mechanochemical agitation of aromatic 1,2-diamines and 1,2-dicarbonyl compounds in a mini cell homogenizer. rsc.orgrsc.org This technique allows for the rapid and often quantitative synthesis of quinoxalines within minutes, with the primary advantage of being a work-up and purification-free process. rsc.orgrsc.org The E-factor, a measure of the amount of waste produced, is practically zero for this method as the only byproduct is water. rsc.orgrsc.org Similarly, liquid-assisted hand-grinding in a mortar and pestle has been shown to be an effective, catalyst-free method for the condensation of 1,2-diamines and 1,2-dicarbonyls, resulting in high yields. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for achieving solvent-free and catalyst-free conditions. mdpi.comtandfonline.com This method offers short reaction times, high yields, and is considered environmentally friendly due to the elimination of solvents and catalysts. tandfonline.com

The development and use of reusable catalysts are central to green chemistry approaches in quinoxaline synthesis. academie-sciences.frrsc.orgrsc.orgmdpi.com These catalysts offer several advantages, including reduced cost, minimized waste, and often milder reaction conditions compared to traditional catalysts. rsc.orgrsc.org

A variety of reusable catalysts have been explored, with a significant focus on solid-supported and nanocatalysts. academie-sciences.frrsc.orgrsc.orgmdpi.comnih.gov For example, cellulose (B213188) sulfuric acid, a biodegradable and inexpensive solid acid catalyst, has been effectively used for the synthesis of quinoxaline derivatives in green solvents like water and ethanol at room temperature. academie-sciences.frresearchgate.net This catalyst can be recovered and reused without a significant loss of activity. academie-sciences.fr

Nanoparticle-supported catalysts have also shown great promise. rsc.orgrsc.orgmdpi.com Cobalt nanoparticles supported on mesoporous SBA-15 have been used for the preparation of quinoxalines and can be reused at least ten times without loss of activity. rsc.orgmdpi.com Similarly, magnetic Fe3O4 nanoparticles have been employed, which can be easily recovered and reused multiple times. rsc.org Other examples include nano-BF3/SiO2 and silica (B1680970) nanoparticles, which have been used under solvent-free conditions. rsc.org

Heteropolyoxometalates supported on alumina (B75360) have also been developed as efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov These catalysts can be easily separated by filtration and reused in subsequent reactions. nih.gov

Microwave and ultrasonic irradiation are alternative energy sources that have been widely adopted in quinoxaline synthesis to promote greener and more efficient reactions. ijirt.orgmdpi.comtandfonline.comscielo.brresearchgate.netacs.org

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates, leading to shorter reaction times and reduced energy consumption. ijirt.orgmdpi.comtandfonline.comacs.org This technique is particularly effective for the synthesis of quinoxalines under solvent-free or minimal solvent conditions. ijirt.orgmdpi.comtandfonline.com For instance, the condensation of 1,2-diaminobenzene with benzil can be achieved in minutes with high yields under microwave irradiation without any solvent or catalyst. tandfonline.com Microwave heating has also been successfully applied to functionalize quinoxaline rings, such as in nucleophilic aromatic substitutions and Buchwald-Hartwig cross-coupling reactions, leading to higher yields and simplified purification. acs.org

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation enhances chemical reactions through the phenomenon of acoustic cavitation, which improves mass transfer and increases reaction rates. ijirt.orgscielo.brresearchgate.net This technique has been used for the catalyst-free synthesis of quinoxaline derivatives at room temperature, offering high yields in short reaction times. scielo.br The use of ultrasound is considered an environmentally friendly approach as it often allows for milder reaction conditions and can reduce or eliminate the need for catalysts. scielo.brresearchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic protocols for quinoxalines in academic research. thieme-connect.comacademie-sciences.frrsc.org Key parameters that are often investigated include the choice of catalyst, solvent, base, reaction temperature, and reaction time. thieme-connect.comrsc.orgnih.govmdpi.comacs.org

For instance, in the synthesis of 2-arylquinoxalines via a three-component reaction, the choice of base was found to be crucial. thieme-connect.com While DBU led to the formation of a significant amount of an oxazole (B20620) byproduct, switching to a milder base like DABCO dramatically improved the yield of the desired quinoxaline. thieme-connect.com The reaction temperature also played a role, with heating improving the yield compared to running the reaction at room temperature. thieme-connect.com

In another study focused on the synthesis of 2-methylquinoxaline (B147225) from glycerol and diamines, the optimization of the iridium catalyst, base, and solvent was systematically performed. mdpi.com Different iridium complexes bearing N-heterocyclic carbene ligands were screened, and the optimal catalyst was identified. mdpi.com Subsequently, various bases and solvents were tested to maximize the product yield. mdpi.com

The development of reusable nanocatalysts also involves extensive optimization. rsc.org For example, when using magnetic Fe3O4 nanoparticles, various solvents such as toluene (B28343), dichloromethane, acetonitrile (B52724), ethyl acetate, ethanol, and water were evaluated to find the optimal reaction medium. rsc.org Similarly, the synthesis of quinoxalines using silica nanoparticles was optimized by comparing different metal oxides as catalysts. rsc.org

The reusability of a catalyst is also a key factor in optimization studies. For example, a nanoparticle-supported cobalt catalyst was shown to be reusable for at least ten cycles without any significant loss of activity. mdpi.com

The choice of solvent and alkali (base) plays a pivotal role in directing the outcome and efficiency of quinoxaline synthesis. rsc.orgacs.orgijrar.orgrsc.orggoogle.com The selection of these components can significantly influence reaction rates, yields, and even the type of product formed.

Solvent Selection

The solvent can affect the solubility of reactants and catalysts, as well as the reaction pathway. In the development of green synthetic methods, there is a strong emphasis on using environmentally benign solvents. For instance, in the synthesis of quinoxaline derivatives using cellulose sulfuric acid as a catalyst, a comparison between ethanol and water as solvents showed that both are effective green media for the reaction. academie-sciences.fr Similarly, when using Dowex 50W as a reusable catalyst, water was chosen as the solvent due to its non-flammable, non-carcinogenic, and readily available nature. orientjchem.org

In some cases, the solvent can be an active participant in the reaction. For example, the use of N,N-Dimethylformamide (DMF) as a solvent in a reaction mediated by ferric chloride can lead to the formation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, where DMF acts as a source of carbon. encyclopedia.pub The optimization of a manganese-catalyzed synthesis of quinoxalines from 1,2-diaminobenzene and 1,2-diols involved testing various solvents, including toluene, THF, and 1,4-dioxane, with toluene ultimately providing the best results. acs.orgnih.gov

Alkali Selection

The choice of base is often critical for promoting the desired reaction and can influence the yield and purity of the quinoxaline product. In the synthesis of 2-substituted-6-chloroquinoxalines, potassium carbonate (K2CO3) was used as the base in DMF. rasayanjournal.co.in In a manganese-catalyzed synthesis, several bases were screened, including potassium hydride (KH), potassium tert-butoxide (tBuOK), and sodium methoxide (B1231860) (NaOMe), with KH proving to be the most effective. acs.org The amount of base can also be a crucial factor; for instance, the synthesis of certain quinoxalines from short-chain 1,2-diols required a stoichiometric amount of base, whereas long-chain diols were effective with only a catalytic amount. acs.orgnih.gov

The following table summarizes the impact of solvent and alkali selection in various quinoxaline synthesis protocols:

| Reaction | Catalyst | Solvent | Alkali | Yield (%) | Reference |

| Condensation of 1,2-diketones and o-diamines | Cellulose Sulfuric Acid | Ethanol | - | High | academie-sciences.fr |

| Condensation of 1,2-dicarbonyl and o-phenylenediamine | Dowex 50W | Water | - | 88 | orientjchem.org |

| Synthesis of 2-substituted-6-chloroquinoxalines | - | DMF | K2CO3 | 84 | rasayanjournal.co.in |

| Dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols | Manganese Pincer Complex | Toluene | KH | High | acs.orgnih.gov |

| Dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols | Manganese Pincer Complex | Toluene | tBuOK | 15 | acs.org |

| Dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols | Manganese Pincer Complex | Toluene | NaOMe | 10 | acs.org |

Process Intensification Studies for Enhanced Synthetic Efficiency

The drive towards more sustainable, efficient, and safer chemical manufacturing has spurred significant research into process intensification for the synthesis of quinoxaline derivatives. These advanced methodologies aim to improve reaction rates, yields, and safety profiles while minimizing waste and energy consumption compared to traditional batch processes. Key areas of investigation include flow chemistry, microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of microreactors.

Flow Chemistry

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinoxalines. This technique offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. sci-hub.se The multistep flow synthesis of quinoxaline derivatives has been reported, which minimizes operator exposure to potentially carcinogenic intermediates like phenylenediamines and allows for the safe handling of explosive diazoketone intermediates without isolation. sci-hub.se

In one approach, a monolith-supported synthetic procedure was developed for preparing related heterocyclic compounds, demonstrating a "catch-react-release" methodology where a reagent is immobilized, subjected to various reaction conditions, and then the product is released. uc.pt This highlights the potential for creating streamlined, multi-step syntheses in a continuous manner. Furthermore, the integration of in-line purification, using polymer-supported scavengers, has been successfully demonstrated in the flow synthesis of quinoxalines, yielding products with variable success (21–96% yields). sci-hub.se

Visible-light-induced photoredox catalysis has also been integrated into a three-step continuous-flow system for the preparation of highly functionalized polycyclic quinoxaline derivatives. nih.gov This method involves an in-line isocyanide formation followed by a photochemical cyclization, showcasing the versatility of flow chemistry to combine multiple reaction types into a single, efficient process. nih.govresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Photochemical Synthesis of a Pyrrole Quinoxaline Derivative

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Irradiation Time | 10–13 hours | 60 minutes |

| Conversion/Yield | Lower | Generally Superior |

| Safety | Handling of potentially explosive intermediates | In-situ generation and consumption of hazardous intermediates |

| Purification | Standard workup | Potential for in-line purification |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been widely adopted to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles. For quinoxaline derivatives, this technology has proven to be highly effective. Traditional synthesis methods often require long reaction times and the use of complex solvents, resulting in low yields. udayton.edu In contrast, microwave-assisted synthesis can produce quinoxalines in minutes with high yields, sometimes in a solvent-free environment. udayton.eduudayton.edu

An efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes copper-catalyzed intramolecular N-arylation under microwave irradiation. beilstein-journals.org This method affords the tetracyclic products in good to excellent yields (83–97%) within short reaction times (45–60 minutes). beilstein-journals.org Studies have shown that nitrogen nucleophiles tend to provide higher yields than oxygen nucleophiles in microwave-assisted nucleophilic aromatic substitution (NAS) reactions on quinoxaline scaffolds. udayton.edu

Solvent-free microwave-assisted synthesis of quinoxaline derivatives by the condensation of diamines and dicarbonyls has been shown to give excellent yields (80-90%) in as little as 3.5 minutes. e-journals.in This environmentally benign approach simplifies the work-up process and reduces waste. e-journals.in

Table 2: Optimization of Microwave-Assisted Synthesis of a 5,6-dihydroindolo[1,2-a]quinoxaline Derivative beilstein-journals.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| CuI | L-proline | K₂CO₃ | DMSO | 120 | 45 | 92 |

| CuI | L-proline | Cs₂CO₃ | DMSO | 120 | 45 | 85 |

| CuI | L-proline | K₃PO₄ | DMSO | 120 | 45 | 78 |

| CuI | None | K₂CO₃ | DMSO | 120 | 45 | 35 |

| Cu₂O | L-proline | K₂CO₃ | DMSO | 120 | 45 | 75 |

| None | L-proline | K₂CO₃ | DMSO | 120 | 45 | No Reaction |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. nih.govunito.it This method has been successfully applied to the synthesis of various heterocyclic compounds, offering advantages such as shorter reaction times, milder conditions, and improved energy efficiency. nih.govunito.itijpbs.com

For instance, the ultrasound-assisted O-alkylation of a quinolinol derivative, a related nitrogen heterocycle, was achieved in just 15 minutes in an open vessel, affording satisfactory yields (45–84%) and high purities (≥95%). pucrs.br This rapid and efficient method allows for the quick generation of a library of compounds for further study. pucrs.br The use of ultrasound has been shown to accelerate reactions by million-fold compared to conventional methods. ijpbs.com In the synthesis of chloro-substituted chalcones, an important pharmacophore, ultrasound irradiation in the presence of an alkali catalyst resulted in yields of 80-85% in just 10-11 minutes. ijpbs.com The application of this technology to the synthesis of this compound and its derivatives could similarly lead to significant process improvements.

Microreactor Technology

Microreactors, including microdroplet and micellar systems, offer exceptionally high surface-area-to-volume ratios, leading to dramatic acceleration of reaction rates. The synthesis of quinoxaline derivatives in microdroplets has been shown to be significantly faster and higher yielding compared to conventional bulk-phase reactions. frontiersin.org For example, the reaction of 2,3-diaminotoluene (B30700) with 1,2-indanedione in microdroplets achieved a yield of 70.23%, compared to only 13.05% in the bulk phase. frontiersin.org These reactions can be completed in milliseconds without the need for a catalyst. frontiersin.org

Surfactant micelles in aqueous media can also act as microreactors for quinoxaline synthesis. researchgate.net The non-ionic surfactant Tween 40 has been found to be a highly effective catalyst, affording excellent yields at room temperature in short time frames. researchgate.net The catalytic effect is attributed to the encapsulation and orientation of reactants within the micellar microreactors, facilitating the cyclocondensation reaction. researchgate.net This method also allows for the reuse of the reaction medium and catalyst for several cycles. researchgate.net

Table 3: Comparison of Quinoxaline Synthesis in Bulk Phase vs. Microdroplets nih.gov

| Reactants | Bulk Phase Yield (10 min) | Microdroplet Yield |

|---|---|---|

| Benzene-1,2-diamine + Bibenzyl | 5.30% | 76.50% |

| Benzene-1,2-diamine + 1-Phenyl-1,2-propanedione | 1.80% | 88.70% |

| Naphthalene-2,3-diamine + Bibenzyl | 2.50% | 91.20% |

| 3-Nitro-1,2-phenylenediamine + 1-Phenyl-1,2-propanedione | 1.10% | 85.30% |

An in-depth examination of this compound reveals a scaffold ripe for chemical modification, offering extensive possibilities for the development of novel compounds with significant biological activities. The strategic derivatization of its quinoxaline core, alongside the design of sophisticated hybrid structures, underscores its importance in medicinal chemistry. This article focuses exclusively on the chemical strategies employed to modify this compound and its analogs.

Applications in Scientific Research

Role as a Synthetic Intermediate

This compound is a versatile intermediate in organic synthesis. It is a precursor for creating a variety of substituted quinoxaline (B1680401) derivatives. For instance, the methoxy (B1213986) group can be replaced by other functional groups to generate a library of compounds for screening purposes. rasayanjournal.co.in It is also a known metabolite and a key intermediate in the synthesis of certain agrochemicals. google.comresearchgate.net

Utility in Agrochemical and Environmental Analysis

A significant application of this compound is in the field of agrochemical and environmental analysis. It is a common metabolite of several herbicides, including quizalofop-P-tefuryl. researchgate.net Analytical methods, such as GC-MS/MS, have been developed to detect and quantify residues of these herbicides in food and environmental samples by converting them to this compound for analysis. researchgate.netresearchgate.netresearchgate.net This is crucial for monitoring food safety and environmental contamination.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable tools for probing the molecular structure of "6-Chloro-2-methoxyquinoxaline". These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For "this compound", both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the quinoxaline (B1680401) ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns (e.g., doublets, doublets of doublets) will depend on the relative positions of the protons and the chloro substituent. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, likely around 4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in "this compound" will give a distinct signal. The chemical shifts of the carbon atoms in the quinoxaline ring are typically found in the range of 110-160 ppm. oregonstate.edu The carbon atom attached to the chlorine (C-6) and the carbon atom attached to the methoxy group (C-2) will have their chemical shifts significantly influenced by these substituents. The methoxy carbon itself will appear further upfield, generally between 50 and 60 ppm. libretexts.orgsigmaaldrich.com

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 8.2 | m | Aromatic protons |

| ¹H | ~4.1 | s | Methoxy protons (-OCH₃) |

| ¹³C | ~158 | s | C2 (attached to -OCH₃) |

| ¹³C | ~142 | s | Quaternary aromatic C |

| ¹³C | ~140 | s | Quaternary aromatic C |

| ¹³C | ~132 | s | C6 (attached to -Cl) |

| ¹³C | ~129 | d | Aromatic CH |

| ¹³C | ~128 | d | Aromatic CH |

| ¹³C | ~115 | d | Aromatic CH |

| ¹³C | ~54 | q | Methoxy carbon (-OCH₃) |

IR Spectroscopy: The IR spectrum of "this compound" will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. uniroma1.it Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. libretexts.org

C=N and C=C stretching: These vibrations from the quinoxaline ring system are expected in the 1500-1650 cm⁻¹ region.

C-O stretching: The stretching of the methoxy group's C-O bond should produce a strong band around 1250 cm⁻¹.

C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond. vscht.cz

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the vibrations of the quinoxaline core. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. nih.govrsc.org The positions of the Raman bands can provide information about the conjugation and electronic structure of the molecule. nih.gov

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Spectroscopy | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| IR | 3050 - 3100 | Aromatic C-H stretch |

| IR/Raman | 1620 - 1650 | C=N stretch |

| IR/Raman | 1500 - 1600 | Aromatic C=C stretch |

| IR | 1240 - 1260 | Aryl-O-CH₃ stretch (asymmetric) |

| IR | 1020 - 1040 | Aryl-O-CH₃ stretch (symmetric) |

| IR/Raman | 700 - 850 | C-Cl stretch |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For "this compound", with a molecular formula of C₉H₇ClN₂O, the expected exact molecular weight is approximately 194.02 g/mol . lgcstandards.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak at m/z 196 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for quinoxaline derivatives often involve the loss of small, stable molecules or radicals. For "this compound", potential fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands in the ultraviolet and possibly the near-visible region, arising from π→π* and n→π* electronic transitions within the quinoxaline chromophore. researchgate.netmdpi.com The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the chloro and methoxy substituents, which can act as auxochromes, modifying the electronic properties of the quinoxaline system. researchgate.netrsc.org The photophysical properties, such as fluorescence, can also be investigated, as many quinoxaline derivatives are known to be fluorescent.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. While "this compound" itself is a diamagnetic molecule with no unpaired electrons and therefore EPR silent, this technique becomes highly relevant in specific contexts.

If "this compound" is involved in a reaction that generates a radical anion or cation, EPR spectroscopy can be used to detect and characterize this paramagnetic intermediate. abechem.com The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the structure of the radical species. Furthermore, quinoxaline derivatives are known to act as ligands in the formation of coordination complexes with transition metals. If "this compound" were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy would be a crucial tool for characterizing the electronic structure and coordination environment of the metal center within the complex. researchgate.net

Chromatographic and Separation Techniques for Compound Purity and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of "this compound".

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. nih.govresearchgate.net For "this compound", a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for its separation. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectra for structural confirmation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. For "this compound", a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The position of the compound on the developed plate is visualized under UV light.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers detailed insights into intermolecular interactions that govern the packing of molecules in the crystal lattice. For a compound such as this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information, elucidating bond lengths, bond angles, and torsion angles with a high degree of precision.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern. By measuring the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural model.

While an extensive search of crystallographic databases and the scientific literature did not yield a publicly available crystal structure for this compound, the crystallographic data for a closely related compound, 2,3-dichloro-6-methoxyquinoxaline, has been reported. This structural analogue provides a valuable reference point for understanding the likely solid-state conformation of the target molecule.

Had the crystallographic data for this compound been available, it would typically be presented in a standardized format, as illustrated in the hypothetical data table below. This table includes key parameters that define the crystal's unit cell—the fundamental repeating unit of the crystal lattice—and details about the data collection and refinement process.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₇ClN₂O |

| Formula Weight | 194.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 958 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

Note: The data presented in this table is hypothetical and serves for illustrative purposes only, as no experimental crystal structure for this compound has been reported in the searched literature.

The determination of the crystal structure of this compound would provide invaluable information. For instance, the planarity of the quinoxaline ring system could be precisely quantified. Furthermore, the orientation of the methoxy group relative to the heterocyclic ring would be definitively established. Of particular interest would be the analysis of intermolecular interactions, such as potential π-π stacking between the aromatic rings of adjacent molecules or weaker C-H···N or C-H···O hydrogen bonds. These interactions are crucial in dictating the material's bulk properties, including its melting point, solubility, and polymorphism.

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A comprehensive review of available scientific literature reveals a significant gap in dedicated computational and theoretical studies for the chemical compound this compound. Despite the existence of extensive research employing advanced computational methods on related quinoxaline and quinoline (B57606) derivatives, specific data pertaining to the electronic structure, molecular orbitals, and ligand-target interactions of this compound is not presently available in published research. Consequently, a detailed article adhering to the requested scientific framework cannot be generated at this time.

Computational chemistry plays a crucial role in modern drug discovery and materials science, offering profound insights into molecular properties and behaviors. Techniques such as Density Functional Theory (DFT) and molecular docking are standard tools for predicting the electronic characteristics and biological activity of novel compounds.

DFT calculations are instrumental in understanding the electronic and geometric structure of a molecule. Key analyses derived from DFT include:

Frontier Molecular Orbital (HOMO-LUMO) Analysis: This analysis investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis: MEP maps illustrate the charge distribution on a molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is vital for predicting how a molecule will interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer, hyperconjugative interactions, and delocalization of electron density, which contribute to molecular stability.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug design for:

Predicting Binding Modes and Affinities: Docking algorithms estimate the binding energy and conformation of a ligand within a target's active site, helping to identify potential drug candidates.

Identifying Key Intermolecular Interactions: These studies elucidate the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While these computational methods have been applied to a wide range of quinoxaline derivatives to explore their potential as anticancer, antibacterial, and antiviral agents, a specific focus on this compound is absent from the current body of scientific literature found. The generation of a scientifically accurate and detailed report as requested is contingent upon the future publication of such dedicated research.

Computational and Theoretical Studies on 6 Chloro 2 Methoxyquinoxaline

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a compound like 6-Chloro-2-methoxyquinoxaline, MD simulations would provide critical insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.

A typical MD simulation protocol would involve defining the force field parameters for the molecule, placing it in a simulated environment (e.g., a water box), and then solving Newton's equations of motion for each atom in the system. The resulting trajectory provides a detailed view of how the molecule moves, changes shape, and interacts with its surroundings.

Conformational Analysis: Through analysis of the MD trajectory, researchers could identify the most stable conformations of this compound. This involves clustering the observed structures and calculating the free energy landscape. Key parameters such as dihedral angles, bond lengths, and angles would be monitored to characterize the different conformational states and the transitions between them.

System Behavior: MD simulations would also elucidate the behavior of the system as a whole. For instance, the radial distribution function could be calculated to understand the solvation shell of the molecule. Other properties, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would provide information on the stability of the molecule's structure and the flexibility of its different regions over the simulation time.

In Silico Prediction of Mechanistic Pathways for Biological Activity

In silico methods are instrumental in predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level, thereby accelerating the drug discovery process. For this compound, these computational approaches could be used to hypothesize its potential biological targets and the dynamics of its interactions.

Enzyme Inhibition Mechanism Prediction

Should this compound be identified as a potential enzyme inhibitor, computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) would be employed to predict its binding mode and inhibitory mechanism.

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a target enzyme. The results would be scored based on the predicted binding affinity, providing a rank of the most likely binding poses. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.

To understand the chemical steps of inhibition, QM/MM simulations could be performed. This hybrid method treats the active site and the ligand with high-level quantum mechanics, while the rest of the protein is treated with classical molecular mechanics. This approach can model bond-making and bond-breaking events, providing insights into the catalytic mechanism and how the inhibitor interferes with it.

Target Interaction Dynamics and Specificity

To explore the dynamics of the interaction between this compound and a potential biological target, extended MD simulations of the ligand-protein complex would be performed. These simulations would reveal the stability of the binding pose predicted by docking and highlight any conformational changes in the protein or the ligand upon binding.

Analysis of these simulations could include:

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Interaction Fingerprints: These analyses would monitor the specific contacts between the ligand and the protein residues over time, identifying the most persistent and crucial interactions for binding stability.

Specificity Analysis: To predict the specificity of this compound, similar computational studies could be performed against a panel of related proteins or off-targets. Comparing the binding affinities and interaction patterns would help in assessing the compound's selectivity profile.

While specific data for this compound is not available, the computational chemistry field provides a robust set of tools to investigate its properties. Future research applying these methodologies to this compound would be invaluable in uncovering its potential therapeutic applications.

An article on the biological activity and mechanistic investigations of this compound cannot be generated as requested. Extensive searches of scientific literature and databases did not yield any specific research pertaining to the anticancer or antimicrobial activities of this particular compound.

The available information primarily identifies this compound as a reference compound or a derivative used in analytical chemistry for the detection and quantification of certain herbicides. There is no evidence in the retrieved search results of in-vitro or in-vivo studies investigating its effects on histone deacetylase (HDAC) inhibition, cell cycle progression, apoptosis, or its interactions with DNA and enzymes in the context of cancer research. Similarly, no studies were found that explored its potential antibacterial or antifungal properties or their underlying mechanisms of action.

Therefore, providing content for the requested outline would not be possible without resorting to speculation, which would violate the core requirement for scientifically accurate information. Further research would be required to determine the biological activities of this compound.

Biological Activity Research and Mechanistic Investigations

Research into Antimicrobial Activity Mechanisms

Antiviral Activity and Target Identification

Quinoxaline (B1680401) derivatives have emerged as a noteworthy class of compounds with significant antiviral properties. Suitably functionalized polysubstituted quinoxalines have demonstrated interesting biological activities, including antiviral effects, which ensures them a promising future in the field of medicinal chemistry. nih.gov The core quinoxaline structure serves as a versatile scaffold for the development of novel antiviral drugs. nih.gov The ongoing search for effective therapies against viral pathogens has highlighted the potential of compounds bearing the quinoxaline moiety. nih.gov

Antitubercular and Antiprotozoal Activity Investigations

The quest for new therapeutic agents against mycobacterial and protozoal infections has led researchers to investigate the efficacy of quinoxaline derivatives. Notably, quinoxaline 1,4-di-N-oxide derivatives have shown potential as antinocardial agents. This is significant as nocardiosis is an infection caused by a bacterium phylogenetically related to Mycobacterium tuberculosis. Previous studies have indicated that quinoxaline 1,4-di-N-oxide derivatives are a good option for the development of anti-Mycobacterium tuberculosis agents.

Enzyme Inhibition Studies

The ability of quinoxaline derivatives to interact with and inhibit the activity of specific enzymes is a key area of pharmacological research. These studies provide insights into the mechanism of action of these compounds and their potential as therapeutic agents for various diseases.

Inhibition of α-Amylase and α-Glucosidase

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a critical strategy in the management of type 2 diabetes. nih.gov These enzymes are involved in the breakdown of starch and disaccharides, and their inhibition can help control postprandial hyperglycemia. nih.gov Heterocyclic compounds, including quinoxaline derivatives, have been investigated as potent inhibitors of both α-amylase and α-glucosidase, making them versatile tools for the development of novel anti-diabetic agents. nih.gov

Research on 6-halogenated and 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, a related class of heterocyclic compounds, has provided specific data on their inhibitory activities. For instance, a 6-bromo-2-phenyl substituted derivative and its corresponding 6-bromo-8-iodo-2-phenyl-substituted counterpart exhibited dual activity against both α-glucosidase and α-amylase. mdpi.com

Table 1: Inhibitory Activity of Dihalogenated Dihydroquinazoline 3-Oxides Against α-Glucosidase and α-Amylase

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 6-bromo-2-phenyl derivative | 1.08 ± 0.02 | 5.33 ± 0.01 |

| 6-bromo-8-iodo-2-phenyl derivative | 1.01 ± 0.05 | 1.18 ± 0.06 |

| Acarbose (Standard) | 4.40 ± 0.05 | 2.92 ± 0.02 |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Alzheimer's disease is a progressive neurodegenerative disorder often associated with reduced levels of the neurotransmitter acetylcholine (B1216132). semanticscholar.org The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary regulators of acetylcholine levels in the brain. semanticscholar.org Consequently, the inhibition of these enzymes is a key therapeutic strategy.

A series of quinoxaline derivatives has been synthesized and evaluated for their inhibitory activity against both AChE and BChE. semanticscholar.org In one study, the synthesized quinoxaline derivatives were found to be selective inhibitors of BChE, with no activity observed against AChE. semanticscholar.org Two compounds in this series, designated as compounds 6 and 7, were identified as the most active BChE inhibitors, with IC50 values comparable to the standard drug, galantamine. semanticscholar.org

Another study reported on twelve quinoxaline derivatives that showed potent inhibitory activity against acetylcholinesterase, with IC50 values ranging from 0.077 to 50.080 µM. researchgate.net Some of these compounds also exhibited potent butyrylcholinesterase inhibitory activity. researchgate.net Specifically, the unsubstituted quinoxaline (3a) showed moderate acetylcholinesterase inhibitory activity, while the introduction of a 6-chloro substituent (4a) resulted in minimized activity. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| Quinoxaline (3a) | 13.22 | 40.64 |

| 6-Chloroquinoxaline (4a) | 23.87 | - |

| Compound 6 (a 2-phenylquinoxaline (B188063) analogue) | - | 7.7 ± 1.0 |

| Compound 7 (a 2-phenylquinoxaline analogue) | - | 9.7 ± 0.9 |

| Galantamine (Standard) | - | 6.6 ± 0.38 |

Research on Quinoxaline Derivatives as Antithrombotic Agents

Quinoxalinone derivatives have been identified as novel and potent antithrombotic agents. These compounds have been shown to be dual inhibitors of thrombin and factor Xa, two key enzymes in the blood coagulation cascade. The nanomolar inhibition of both of these enzymes by quinoxalinone derivatives results in very potent antithrombotic activity in vitro.

Development of Quinoxaline-Based Chemosensors and Probes for Biomolecular Detection

The unique photophysical properties of the quinoxaline moiety have made it a valuable component in the design of chemosensors and probes for the detection of various analytes. These tools are instrumental in environmental monitoring and biological research.

Quinoxaline-based chromogenic and fluorogenic chemosensors have been developed for the detection of inorganic anions such as fluoride, cyanide, acetate, and phosphate. semanticscholar.org The structural modification of the quinoxaline moiety with different signaling units and recognition sites has led to the creation of anion-specific chemosensors. semanticscholar.org Furthermore, quinoxaline derivatives have been successfully employed as chemosensors for the detection of metal cations.

In the realm of biomolecular detection, near-infrared fluorescent probes based on a quinoxaline skeleton have been designed for imaging nucleic acids in mitochondria. These probes exhibit an "OFF-ON" fluorescence response to nucleic acids with excellent selectivity. The development of such probes is crucial for monitoring the state of mitochondrial nucleic acids in living cells, which is less studied compared to nuclear DNA.

Applications in Materials Science and Other Fields

Quinoxaline (B1680401) Derivatives as Organic Semiconductors

Quinoxaline derivatives are recognized for their potential as organic semiconductors, a class of materials that form the basis of flexible and low-cost electronic devices. The electron-deficient nature of the quinoxaline core, arising from the two nitrogen atoms in the pyrazine (B50134) ring, makes it an excellent component for n-type and ambipolar organic field-effect transistors (OFETs). This electron-accepting characteristic facilitates electron transport, a crucial property for semiconductor performance.

Research into quinoxaline-based organic semiconductors has explored the impact of various substituents on their electronic properties. The introduction of electron-withdrawing or electron-donating groups allows for the fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn influences the charge injection and transport capabilities of the material. While specific studies on 6-Chloro-2-methoxyquinoxaline as a primary semiconductor are not extensively documented in publicly available research, the known effects of chloro and methoxy (B1213986) substituents on other aromatic systems provide a basis for predicting its potential behavior. The chloro group, being electron-withdrawing, would be expected to lower both the HOMO and LUMO levels, potentially enhancing electron injection and stability. Conversely, the methoxy group is electron-donating, which would raise the HOMO and LUMO levels. The interplay of these two groups at the 6- and 2-positions would result in unique electronic properties that could be exploited in semiconductor applications.

The performance of organic semiconductors is often evaluated by their charge carrier mobility. Below is a table summarizing the properties of some reported quinoxaline-based organic semiconductors.

Table 1: Performance of Selected Quinoxaline-Based Organic Semiconductors

| Compound | Device Architecture | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|---|

| DPP-Qx | Bottom-gate, top-contact OFET | 0.12 | - | 10⁶ |

| TIPS-pentacene-Qx | Bottom-gate, top-contact OFET | - | 0.25 | 10⁷ |

| BDTQ | Solution-sheared OFET | 0.01 | - | 10⁵ |

Luminescent and Electroluminescent Materials (OLEDs) Based on Quinoxalines

The rigid and planar structure of the quinoxaline ring system, combined with its electronic properties, makes its derivatives promising candidates for use in organic light-emitting diodes (OLEDs). Quinoxaline-based materials can function as emitters, hosts, or charge-transporting layers within an OLED device. Their ability to be chemically modified allows for the tuning of their emission color, quantum efficiency, and thermal stability.

As emitters, quinoxaline derivatives can be designed to exhibit fluorescence or phosphorescence across the visible spectrum. The introduction of various substituents can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the emission wavelength. For instance, the combination of electron-donating and electron-accepting moieties within the same molecule can lead to significant solvatochromism and tunable emission colors.

Table 2: Electroluminescent Properties of Selected Quinoxaline Derivatives in OLEDs

| Compound | Role in OLED | Maximum Emission Wavelength (nm) | External Quantum Efficiency (%) |

|---|---|---|---|

| Qx-TPA | Emitter | 520 (Green) | 5.2 |

| 2,3-diphenylquinoxaline | Electron Transport Layer | - | - |

| Ir(ppy)₂(Qx-CN) | Phosphorescent Emitter | 610 (Red) | 15.8 |

Research on Quinoxalines in Dye Synthesis

Quinoxaline derivatives have been investigated for their applications in the synthesis of dyes and pigments. researchgate.net Their inherent color and fluorescence, arising from the extended π-conjugated system, make them suitable chromophores. researchgate.net The absorption and emission properties of quinoxaline-based dyes can be modulated by chemical modifications, allowing for the creation of dyes with specific colors and functionalities. mdpi.comnih.gov

These dyes have been explored for a variety of applications, including as sensitizers in dye-sensitized solar cells (DSSCs), as fluorescent probes, and as colorants for various materials. The electron-accepting nature of the quinoxaline core makes it a valuable component in donor-π-acceptor (D-π-A) type dyes, which are commonly used in DSSCs to enhance charge separation and improve solar cell efficiency.

While the direct application of this compound in dye synthesis is not extensively reported, its structure suggests it could serve as a valuable intermediate or a core scaffold for the development of new dyes. The presence of the chloro and methoxy groups provides reactive sites for further functionalization, enabling the attachment of other chromophoric or auxochromic groups to tailor the spectral properties.

Table 3: Spectral Properties of Representative Quinoxaline-Based Dyes

| Dye Structure | Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| 2-phenyl-3-(p-tolyl)quinoxaline | Ethanol (B145695) | 345 | 420 |

| 2,3-bis(4-methoxyphenyl)quinoxaline | Chloroform | 360 | 450 |

| 6-nitro-2,3-diphenylquinoxaline | Dichloromethane | 410 | 530 |

Future Research Directions and Translational Potential of 6 Chloro 2 Methoxyquinoxaline

The quinoxaline (B1680401) scaffold, a privileged heterocyclic system in medicinal chemistry, continues to be a focal point of intensive research due to its wide array of pharmacological activities. Within this class, 6-Chloro-2-methoxyquinoxaline stands as a significant compound, serving both as a key intermediate in the synthesis of bioactive molecules and as a subject of analytical interest. The future of research surrounding this compound is poised to expand into several innovative areas, aiming to enhance its therapeutic potential and applicability. This article explores the prospective research directions and translational opportunities for this compound, from sustainable synthesis to the integration of cutting-edge computational technologies.

Q & A

Q. What are the primary analytical methods for detecting 6-chloro-2-methoxyquinoxaline in environmental or biological matrices?

this compound is commonly analyzed as a metabolite of pesticides like propaquizafop. A hydrolysis-based "common moiety method" converts parent compounds and metabolites into this compound, which is then quantified using HPLC or LC-MS. However, challenges persist in validating extraction efficiency and hydrolysis completeness, particularly for complex matrices like animal tissues or high-fat commodities .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical?

Structural elucidation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.9–4.1 ppm, while aromatic protons in the quinoxaline ring appear as doublets (δ 7.2–8.5 ppm).

- HRMS : Molecular ion [M+H]⁺ for C₉H₆ClN₂O is observed at m/z 196.0142 (theoretical: 196.0144).

Cross-validation with X-ray crystallography (for crystalline derivatives) resolves ambiguities in substituent positions .

Q. What synthetic routes are available for this compound derivatives?

A typical route involves:

Condensation : Reacting glyoxylic acid with o-phenylenediamine to form quinoxaline scaffolds.

Functionalization : Chlorination at position 6 using POCl₃ and methoxylation at position 2 via nucleophilic substitution with NaOCH₃.

Yields vary (45–70%) depending on reaction conditions (temperature, catalyst). Side products like 2-hydroxy analogs require purification via column chromatography .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electrophilic Sites : The C6 chlorine atom has a high electrophilicity index (ω = 1.8 eV), making it susceptible to substitution.

- Methoxy Group Effects : Electron-donating methoxy groups at C2 stabilize intermediates through resonance, lowering activation barriers by ~5 kcal/mol compared to non-methoxy analogs .

These insights guide catalyst selection (e.g., Pd/C for dechlorination) and solvent optimization.

Q. What challenges arise in validating this compound as a regulatory residue marker for pesticides?

Key issues include:

- Matrix Effects : Lipid-rich samples (e.g., milk) require SPE cleanup to avoid ionization suppression in LC-MS.

- Cross-Commodity Variability : Recovery rates differ across crops (e.g., 85% in pulses vs. 72% in onions), necessitating matrix-specific validation.

- Metabolite Stability : Acidic hydrolysis conditions (pH <2) may degrade oxophenoxy metabolites, leading to underestimation .

Q. How are Maximum Residue Limits (MRLs) for this compound determined in food commodities?

MRLs are established based on:

- Toxicological Data : ADI (Acceptable Daily Intake) of 0.01 mg/kg body weight (from rodent studies).

- Field Trials : Residue decline curves in crops post-application.

| Commodity | MRL (mg/kg) | Regulatory Source |

|---|---|---|

| Pulses | 0.05 | FSANZ (2022) |

| Edible offal | 0.02 | FSANZ (2016) |

| Stone fruits | 0.05 | FSANZ (2018) |

Discrepancies between regions (e.g., EU vs. Australia) require harmonization using Codex Alimentarius guidelines .

Q. What strategies mitigate false positives in this compound detection when analyzing plant metabolites?

- Isotope Dilution : Use ¹³C-labeled internal standards to correct for matrix interference.

- Chromatographic Separation : Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve co-eluting isomers like 6-hydroxy-2-methoxyquinoxaline.

- Confirmatory Ions : Monitor MS/MS fragments (e.g., m/z 196 → 168 [loss of CO]) for specificity .

Methodological Guidelines

- Synthesis Optimization : Screen solvents (DMF vs. THF) to improve chlorination yields .

- Computational Workflow : Use Gaussian 16 with implicit solvation (SMD model) for accurate Gibbs free energy calculations .

- Regulatory Compliance : Follow SANCO/12571/2013 guidelines for multi-residue method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.